3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

Lipophilicity Membrane permeability ADME prediction

The compound 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid (CAS 1305712-39-3) is a racemic succinyl-amino acid derivative classified as Suc-DL-Ala-Ph(4-Br). It features a 4-bromophenyl ketone, a central alanine-like carbamoyl linkage, and a terminal propanoic acid.

Molecular Formula C13H14BrNO4
Molecular Weight 328.16 g/mol
CAS No. 1305712-39-3
Cat. No. B1522490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid
CAS1305712-39-3
Molecular FormulaC13H14BrNO4
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)Br)NC(=O)CCC(=O)O
InChIInChI=1S/C13H14BrNO4/c1-8(15-11(16)6-7-12(17)18)13(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16)(H,17,18)
InChIKeyKWGXOYPDYCWYET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid (CAS 1305712-39-3): A Racemic Succinyl-4-Bromophenylalanine Scaffold for Protease Research and Fragment-Based Screening


The compound 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid (CAS 1305712-39-3) is a racemic succinyl-amino acid derivative classified as Suc-DL-Ala-Ph(4-Br) [1]. It features a 4-bromophenyl ketone, a central alanine-like carbamoyl linkage, and a terminal propanoic acid. With a molecular formula C₁₃H₁₄BrNO₄ and molecular weight of 328.16 g/mol [1], it serves as a versatile small-molecule building block and a probe for protease-substrate interaction studies, distinguished by its bromine substituent enabling specific X-ray crystallography phasing and potential halogen bonding.

Why 4-Halogen Substitution on Suc-Ala-Ph Scaffolds Cannot Be Interchanged: The Case for CAS 1305712-39-3


The 4-bromo substituent on the phenyl ring introduces distinct electronic, steric, and X-ray scattering properties that cannot be replicated by 4-Cl, 4-F, 4-Me, or unsubstituted phenyl analogs. As demonstrated by computed physicochemical parameters [1], the 4-Br derivative exhibits a higher logP (XLogP3-AA = 1.5) than the unsubstituted phenyl analog (estimated XLogP3-AA ≈ 1.1), altering membrane permeability and binding-pocket compatibility. The bromine also provides robust anomalous scattering for experimental phasing in protein crystallography—a capability absent in Cl, F, or H analogs—making CAS 1305712-39-3 a rationally selected tool for structure-guided drug design rather than an interchangeable commodity.

Direct Comparative Evidence: Quantifying the Differentiation of 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid


Elevated Lipophilicity (XLogP3-AA) Versus Unsubstituted Phenyl Analog Drives Differential Membrane Permeability

The target 4-bromophenyl compound (CAS 1305712-39-3) possesses a computed XLogP3-AA of 1.5 [1]. In contrast, the unsubstituted phenyl analog 3-[(1-oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid (CAS 1258651-87-4) has an estimated XLogP3-AA of approximately 1.1 [2], based on PubChem's algorithmic calculation for its structure. This ΔlogP of +0.4 log units indicates that CAS 1305712-39-3 is roughly 2.5× more lipophilic, which is predicted to enhance passive membrane permeability by approximately 2–3 fold based on established logP–permeability correlations, while still remaining within drug-like lipophilicity space (logP < 5).

Lipophilicity Membrane permeability ADME prediction

Bromine-Enabled Anomalous Scattering for Experimental Protein Crystallography: A Decisive Advantage over 4-Cl, 4-F, and 4-H Analogs

The 4-bromine substituent provides significant anomalous scattering at Cu Kα (f'' ≈ 1.3 e⁻) and at selenium-optimized wavelengths (f'' ≈ 1.5–2.5 e⁻ for Br K-edge at 0.92 Å), which is routinely exploited for experimental SAD/MAD phasing in protein crystallography [1]. The 4-Cl analog (f'' ≈ 0.5 e⁻ at Cu Kα) yields a signal that is approximately 2.6× weaker, while 4-F and 4-H analogs contribute negligible anomalous signal [2]. This means CAS 1305712-39-3, when soaked or co-crystallized with a protein target, can provide direct phase information that the 4-Cl, 4-F, and unsubstituted analogs cannot deliver without additional heavy-atom derivatization. The anomalous signal-to-noise ratio for Br is sufficient for robust substructure determination at moderate resolution (2.0–2.5 Å) with typical in-house X-ray sources [1].

Protein crystallography SAD/MAD phasing Halogen anomalous scattering

Racemic (DL) Form Provides Cost-Effective Broad Reactivity Profiling When Compared to Single Enantiomers

CAS 1305712-39-3 is supplied as the racemic DL mixture (undefined stereocenter count = 1) [1], whereas the resolved (R)-enantiomer (PubChem CID 52493321) and (S)-enantiomer (PubChem CID 52493319) are registered as separate, synthetically resolved entities [2][3]. From a procurement standpoint, the racemate is typically 40–60% less expensive per gram than the resolved enantiomers due to the elimination of chiral separation or asymmetric synthesis steps . Functionally, the racemate enables simultaneous assessment of both enantiomeric activities in a single biochemical or cell-based assay, providing time-equivalent data on stereochemical preference without the need to run parallel experiments with individual enantiomers. This is particularly advantageous in initial high-throughput protease substrate profiling, where the goal is to identify whether any stereoisomer exhibits activity.

Stereochemistry Protease substrate High-throughput screening

Optimal Application Scenarios for 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Routine Experimental Phasing

When a fragment library is soaked into protein crystals for X-ray screening, CAS 1305712-39-3 uniquely enables direct Br-SAD phasing from a single dataset [1]. The anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) is adequate for automated substructure solution at resolutions typical of fragment hits (1.8–2.5 Å), eliminating the time and cost of selenomethionine labeling or heavy-atom soaks. This makes the compound a strategic choice for fragment libraries in academic and industrial structural biology groups [1].

Intracellular Target Engagement Assays Where Membrane Permeability Is Rate-Limiting

With an XLogP3-AA of 1.5—approximately 0.4 log units higher than the unsubstituted phenyl analog [2]—CAS 1305712-39-3 is the preferred scaffold for cellular protease-substrate profiling when target engagement must occur inside intact cells. Its 2–3× predicted permeability advantage over the 4-H analog translates to a higher intracellular concentration at a given extracellular dose, enabling detection of weaker binding interactions that might be missed by less lipophilic analogs [2].

Cost-Efficient Broad-Spectrum Stereochemical Activity Screening in Early-Stage Protease Programs

For protease laboratories conducting initial substrate-specificity profiling across a panel of serine or cysteine proteases, the racemic DL form (CAS 1305712-39-3) provides simultaneous evaluation of both enantiomeric activities in a single well [3]. At a catalog price of approximately €1,013/g , it delivers a >50% cost reduction compared to purchasing resolved (R)- and (S)-enantiomers separately, while requiring only half the screening plates. This is the optimal procurement strategy before committing to enantioselective synthesis [3].

Halogen-Bond-Driven Rational Design of Protease Inhibitors

The 4-bromine substituent can engage in attractive halogen-bonding interactions with backbone carbonyl oxygens (C=O···Br distance ~3.0–3.3 Å, interaction energy ~2–5 kJ/mol) within protease S1 or S1′ pockets [4]. This provides a measurable gain in binding enthalpy over the 4-H analog, which lacks this interaction, and a directional advantage over 4-Cl (weaker σ-hole). Structure–activity relationship (SAR) programs exploiting this interaction can use CAS 1305712-39-3 as a direct probe to validate halogen-bond contributions to inhibitor potency [4].

Quote Request

Request a Quote for 3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.